An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(2-bromophenyl)isoxazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(2-bromophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Amino-3-(2-bromophenyl)isoxazole. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this document outlines a plausible synthetic pathway based on established methods for the preparation of analogous 5-aminoisoxazoles. The guide also includes key physicochemical properties and characterization data, structured for clarity and ease of comparison.
Introduction
Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, 5-Amino-3-(2-bromophenyl)isoxazole, is a bifunctional molecule featuring a reactive amino group and a synthetically versatile bromophenyl substituent, making it a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the bromine atom offers a handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-3-(2-bromophenyl)isoxazole is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-(2-bromophenyl)isoxazol-5-amine | [1] |
| CAS Number | 119162-51-5 | [1] |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Proposed Synthesis
A logical workflow for the proposed synthesis and characterization is depicted in the following diagram:
Caption: Proposed workflow for the synthesis and characterization of 5-Amino-3-(2-bromophenyl)isoxazole.
Experimental Protocol
Reaction: To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or isopropanol, sodium cyanide (1.1 equivalents) dissolved in a minimal amount of water is added at 0°C. The mixture is stirred for a period to allow for the formation of the corresponding cyanohydrin. Subsequently, a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.5 equivalents) in aqueous ethanol is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for an extended period (typically 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 5-Amino-3-(2-bromophenyl)isoxazole.
Characterization Data
The structural elucidation of the synthesized 5-Amino-3-(2-bromophenyl)isoxazole is confirmed through various spectroscopic techniques. The expected characterization data, based on the analysis of similar isoxazole derivatives, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated chemical shifts for the protons and carbons of the target molecule are presented in Table 2.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.7 - 7.2 | (m, 4H, Ar-H) |
| ~5.5 | (s, 1H, isoxazole-H) |
| ~4.5 | (br s, 2H, -NH₂) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The characteristic IR absorption bands expected for 5-Amino-3-(2-bromophenyl)isoxazole are listed in Table 3.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1610 | C=N stretching (isoxazole ring) |
| 1580 - 1450 | Aromatic C=C stretching |
| 1450 - 1400 | N-O stretching (isoxazole ring) |
| 1050 - 1000 | C-Br stretching |
Mass Spectrometry (MS)
The expected mass-to-charge ratio (m/z) for the molecular ion peak in the mass spectrum is presented in Table 4.
| Ion | Expected m/z |
| [M]⁺ | 238/240 (due to bromine isotopes) |
| [M+H]⁺ | 239/241 (due to bromine isotopes) |
Biological Activity and Signaling Pathways
While the isoxazole scaffold is known to be a pharmacophore in various drugs with activities such as anti-inflammatory, antibacterial, and anticancer effects, specific biological data for 5-Amino-3-(2-bromophenyl)isoxazole is not extensively reported in the public domain. The presence of the 5-amino and 3-aryl substitution pattern is a common feature in many biologically active isoxazoles. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound. A generalized workflow for investigating the biological activity of a novel compound is presented below.
Caption: A general workflow for the investigation of the biological activity of a novel chemical entity.
Conclusion
5-Amino-3-(2-bromophenyl)isoxazole represents a valuable heterocyclic building block with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis based on established chemical principles. The provided characterization data serves as a benchmark for researchers aiming to synthesize and utilize this compound. Further investigation into the specific biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.
